The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions involving amines and benzoyl chlorides. These synthetic pathways often utilize reagents such as potassium carbonate and dimethylformamide to facilitate the formation of the desired product .
4-Amino-N-phenylbenzamide hydrochloride is classified as an aromatic amide. It features a benzene ring, an amine functional group, and a carbonyl group, making it a versatile compound for further chemical modifications. Its derivatives have been explored for their pharmacological properties, including antiviral and anticonvulsant activities .
The synthesis of 4-amino-N-phenylbenzamide hydrochloride typically involves the reaction of an appropriate benzoyl chloride with an amine. A common method includes the following steps:
The process may include purification steps such as recrystallization from ethanol or chromatography to isolate the desired product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for 4-amino-N-phenylbenzamide hydrochloride is C13H12ClN2O. The structure comprises:
4-Amino-N-phenylbenzamide hydrochloride can undergo several chemical transformations, including:
Reactions are typically monitored using thin-layer chromatography (TLC) to assess completion and yield. The stability of intermediates is crucial for successful synthesis, often requiring careful control of reaction conditions .
The mechanism of action for 4-amino-N-phenylbenzamide hydrochloride involves its interaction with biological targets, potentially influencing enzymatic pathways or receptor activities. For example, its derivatives have shown promise in inhibiting viral replication by interfering with specific viral enzymes.
Research indicates that certain derivatives exhibit significant antiviral activity against enterovirus 71, suggesting a mechanism that may involve binding to viral proteins or disrupting viral entry into host cells .
Relevant analyses such as Infrared (IR) spectroscopy provide insight into functional groups present, confirming characteristic absorption bands associated with amides and aromatic compounds .
4-Amino-N-phenylbenzamide hydrochloride has several applications in scientific research:
4-Amino-N-phenylbenzamide derivatives demonstrate potent anticonvulsant effects by modulating neuronal excitability. Research indicates that structural modifications to the core scaffold significantly influence efficacy against seizure models. Key derivatives exhibit activity in the maximal electroshock seizure (MES) test, a validated model for generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ) test, which models absence seizures.
Table 1: Anticonvulsant Activity of Select 4-Aminobenzamide Derivatives
Compound Name | MES ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
---|---|---|---|
4-Amino-N-amylbenzamide | 42.98 | 2.8 | [1] |
4-Amino-N-(α-methylbenzyl)benzamide | 18.02 | 9.5 | [1] |
4-Amino-N-(2,6-dimethylphenyl)benzamide | 8.81 | >15 | [3] |
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide* | 90.3 (μmol/kg) | 11.8 | [7] |
Note: Nitro analog shown for comparative activity; amino derivatives generally exhibit superior PI.
Derivatives with branched alkyl chains or aromatic substitutions show enhanced potency. For example, 4-amino-N-(α-methylbenzyl)benzamide achieves an MES ED₅₀ of 18.02 mg/kg and a protective index (TD₅₀/ED₅₀) of 9.5 in mice, surpassing phenobarbital and phenytoin in efficacy-to-toxicity ratios [1]. The 2,6-dimethylphenyl analog (4-amino-N-(2,6-dimethylphenyl)benzamide) demonstrates exceptional activity, with an ED₅₀ of 8.81 mg/kg—approximately threefold lower than phenytoin in rat models [3] [7]. This compound’ efficacy is attributed to its ability to stabilize voltage-gated sodium channels and inhibit seizure propagation without significant neurological deficits.
N-phenylbenzamide derivatives exhibit specific antiviral activity against Enterovirus 71 (EV71), a primary causative agent of hand-foot-and-mouth disease associated with severe neurological complications. The 4-amino/methoxy-substituted analogs disrupt viral replication through non-structural protein inhibition.
Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives Against EV71
Compound Name | IC₅₀ (μM) | Cytotoxicity (TC₅₀, μM) | Reference |
---|---|---|---|
3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7–12 | 620 | [4] |
Pirodavir (Reference Compound) | 0.02–0.07 | 31 | [4] |
The lead compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (Compound 1e) inhibits EV71 replication at IC₅₀ values of 5.7 ± 0.8 to 12 ± 1.2 μM across multiple clinical isolates. Crucially, its cytotoxicity profile (TC₅₀ = 620 μM) yields a selectivity index (SI) >50, indicating a favorable therapeutic window [4]. Molecular docking studies suggest these derivatives bind to the EV71 VP1 capsid protein, impairing viral uncoating and RNA release. While less potent than reference drugs like pirodavir, their low cytotoxicity positions them as promising scaffolds for structural optimization.
4-Aminobenzamide derivatives function as competitive inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin hormones like GLP-1 and GIP. By prolonging incretin activity, these compounds enhance glucose-dependent insulin secretion and suppress glucagon release, making them viable candidates for type 2 diabetes management.
Table 3: DPP-IV Inhibitory Activity of N-Substituted Aminobenzamides
Compound Class | DPP-IV Inhibition (% at 100 μM) | Key Structural Features | Reference |
---|---|---|---|
Unsubstituted 4-aminobenzamide | <10% | No N-alkyl/aryl modifications | [2] |
N-Alkylbenzamides | 15–25% | Short alkyl chains (C2–C5) | [2] |
Optimized N-Arylbenzamides | Up to 38% | Bromophenyl/methoxy substitutions | [2] |
A series of 69 novel N-substituted aminobenzamides were synthesized and evaluated for DPP-IV inhibition. Ten compounds exhibited >38% inhibition at 100 μM concentration, with the most active derivatives featuring halogenated aryl groups (e.g., 4-bromophenyl) and methoxy substitutions at the benzamide core. Computational modeling confirms their binding to the DPP-IV catalytic triad (Ser630, Asp708, His740) and hydrophobic S1 pocket, with stabilizing interactions involving Glu205/Glu206 residues [2] [5]. In vivo studies demonstrate that DPP-IV inhibitors like NVP DPP728 reduce fasting glucose by 1.0 mmol/L and prandial excursions by 1.2 mmol/L after 4 weeks, validating the therapeutic mechanism [8].
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4